molecular formula C21H27N3O5S2 B2615002 N1-(2-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-94-0

N1-(2-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2615002
CAS No.: 898368-94-0
M. Wt: 465.58
InChI Key: GZTPXHYCFHFKIS-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
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Scientific Research Applications

Oxidative Removal Applications

Research by Yamaura et al. (1985) has shown that N-(4-methoxybenzyl) groups on certain compounds can be oxidatively removed using cerium(IV) diammonium nitrate under mild conditions. This process's relevance lies in its potential application in the selective modification of complex molecules, which could be applied to modify compounds similar to the one for various research purposes, including the development of new pharmaceuticals or the study of biological pathways (Yamaura et al., 1985).

Neuropharmacological Studies

Compounds featuring methoxybenzyl and piperidine structural elements have been studied in the context of neuropharmacology. For example, research on selective Orexin-1 Receptor mechanisms by Piccoli et al. (2012) explores the role of specific antagonists in modulating feeding, arousal, stress, and drug abuse. This indicates potential research applications of similar compounds in studying neurological disorders, feeding behaviors, and addiction (Piccoli et al., 2012).

Photodynamic Therapy Applications

Compounds with specific functional groups, as described in research by Pişkin et al. (2020), show significant potential in photodynamic therapy for cancer treatment due to their favorable photophysical and photochemical properties. This suggests that compounds with similar structural features could be explored for their applicability in photodynamic therapy, highlighting the importance of understanding the photophysical properties of such molecules (Pişkin et al., 2020).

Sigma Receptor Ligand Research

Research into sigma receptor ligands, such as the work by Tacke et al. (2003), demonstrates the pharmacological interest in compounds with benzyl, methoxybenzyl, and piperidine components for developing new therapeutics targeting the central nervous system. These studies underline the potential application of structurally similar compounds in developing treatments for neurological conditions and understanding sigma receptor-mediated processes (Tacke et al., 2003).

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-29-18-9-3-2-7-16(18)15-23-21(26)20(25)22-12-11-17-8-4-5-13-24(17)31(27,28)19-10-6-14-30-19/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTPXHYCFHFKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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